N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14(26)24-11-8-17-18(12-22)21(30-19(17)13-24)23-20(27)15-4-6-16(7-5-15)31(28,29)25-9-2-3-10-25/h4-7H,2-3,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOAMQHPNBIRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes in bacteria . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| Target Compound | Thieno[2,3-c]pyridine | Acetyl, cyano, sulfonylbenzamide | C₂₂H₂₃N₅O₃S₂ (estimated) |
| 11a | Thiazolo[3,2-a]pyrimidine | Trimethylbenzylidene, furan | C₂₀H₁₀N₄O₃S |
| 12 | Pyrimido[2,1-b]quinazoline | Furan, cyano | C₁₇H₁₀N₄O₃ |
Substituent Effects
- Sulfonamide Groups : The target’s pyrrolidine-1-sulfonyl group contrasts with the arylidenesemicarbazides in (e.g., compounds 15a–c). Sulfonamides generally enhance solubility and binding to polar targets, while semicarbazides may confer chelating properties .
- Cyano vs. Acetyl: The 3-cyano group in the target compound may improve metabolic stability compared to the acetylated derivatives in (e.g., 11a/b), which could undergo hydrolysis in vivo .
Table 2: Substituent Impact on Physical Properties
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique thienopyridine core structure and multiple functional groups. This compound is primarily studied for its potential biological activities, including antibacterial and anticancer properties.
Chemical Structure and Properties
The compound features several significant structural components:
- Thienopyridine Core : This heterocyclic structure is known for its diverse biological activities.
- Functional Groups : The presence of acetyl and cyano groups enhances the compound's reactivity and interaction with biological systems.
Molecular Formula
The molecular formula of this compound is .
Table 1: Structural Features and Biological Activity
| Component | Structural Features | Biological Activity |
|---|---|---|
| Thienopyridine | Heterocyclic compound | Antimicrobial properties |
| Acetyl Group | Carbonyl functional group | Enhances reactivity |
| Cyano Group | Triple-bonded carbon | Potential anticancer activity |
| Pyrrolidine Sulfonamide | Sulfonamide moiety | Modulates various biological pathways |
Antibacterial Activity
Preliminary studies indicate that this compound exhibits notable antibacterial activity against various strains of bacteria. The proposed mechanisms include:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown efficacy in inhibiting the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Inhibition of Metabolic Pathways : The cyano and acetyl groups may interfere with metabolic processes essential for bacterial survival.
Anticancer Activity
Research has suggested that compounds with similar structural features possess anticancer properties. The potential mechanisms of action include:
- Targeting Specific Molecular Pathways : The thienopyridine core may interact with proteins involved in cell proliferation and apoptosis.
- Induction of Apoptosis : Some studies have indicated that such compounds can trigger programmed cell death in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of thienopyridine exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting the potential for developing new antibiotics based on this scaffold.
- Antitumor Studies : In vitro assays have shown that related thienopyridine compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | Disruption of cell wall synthesis |
| Anticancer | Breast cancer cells, lung cancer cells | Induction of apoptosis; inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
